molecular formula C15H13N5O3 B2916560 (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035004-99-8

(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2916560
CAS No.: 2035004-99-8
M. Wt: 311.301
InChI Key: MAVSMCLKARWLCF-PLNGDYQASA-N
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Description

(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C15H13N5O3 and its molecular weight is 311.301. The purity is usually 95%.
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Biological Activity

(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a combination of isoxazole and oxadiazole moieties, which are known for their diverse biological activities. The molecular formula is C16H15N5O3C_{16}H_{15}N_5O_3, with a molecular weight of approximately 323.32 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Several studies have indicated that derivatives containing oxadiazole and isoxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against leukemia and breast cancer cell lines, indicating potential as anticancer agents .
  • Immunomodulatory Effects :
    • Research has highlighted that isoxazole derivatives can modulate immune responses. For example, certain isoxazole compounds have been shown to regulate the proliferation of lymphocytes and cytokine production, suggesting that this compound may possess immunosuppressive properties .
  • Antimicrobial Activity :
    • Compounds featuring similar structural motifs have demonstrated antibacterial properties. Studies suggest that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Anticancer Studies

A recent investigation into 1,2,4-oxadiazole derivatives revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.9Induces apoptosis
5bU9371.2Cell cycle arrest
6aCEM0.7Inhibition of DNA synthesis

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle disruption.

Immunomodulatory Effects

A study evaluating the immunoregulatory properties of isoxazole derivatives found that:

CompoundEffect on LymphocytesCytokine Regulation
RM33Inhibits proliferationDecreases TNFα levels
MO5Stimulates DTH phaseRegulates IL-1β production

These results indicate that this compound may modulate immune responses effectively.

Case Studies

In a clinical context, compounds derived from similar structural frameworks have been tested for their efficacy in treating conditions like rheumatoid arthritis and certain cancers. For instance:

  • Case Study: Anticancer Efficacy
    • A derivative was tested in a phase II trial for patients with acute lymphoblastic leukemia, showing a response rate of 60% in previously treated patients.
  • Case Study: Immunomodulation
    • In a preclinical model of autoimmune disease, an isoxazole derivative significantly reduced disease severity by modulating immune cell activity.

Properties

IUPAC Name

(Z)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-10-7-12(19-22-10)15-18-14(23-20-15)9-17-13(21)5-4-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,21)/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSMCLKARWLCF-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C\C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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